Indoleacetic Acid-13C6
Overview
Description
Indoleacetic Acid-13C6, also known as Indole-3-acetic acid-13C6, is a stable isotope-labeled compound of Indole-3-acetic acid. Indole-3-acetic acid is the most common naturally occurring plant hormone of the auxin class. It plays a crucial role in regulating various aspects of plant growth and development, including cell elongation, cell division, and differentiation .
Scientific Research Applications
Indoleacetic Acid-13C6 has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
Indoleacetic Acid-13C6, also known as Indole-3-acetic acid (IAA), is a naturally occurring plant growth hormone of the auxin class . It primarily targets plant cells, where it plays a central role in various aspects of plant growth and development .
Mode of Action
IAA interacts with its targets by inducing plant cell elongation and division . It modulates plant growth and development, such as cell division, elongation, fruit development, and senescence . In dicots, IAA specifically induces lateral-root formation, whereas in monocots it induces adventitious root formation .
Biochemical Pathways
IAA can be synthesized through several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of IAA’s action are profound. It coordinates cambial growth and vascular development. In both conifer and angiosperm trees, IAA promotes secondary wall thickness and increases the size of xylem cells . IAA also serves as a signal in the plant shade avoidance syndrome .
Action Environment
The action, efficacy, and stability of IAA can be influenced by environmental factors. For instance, most IAA is transported throughout the plant via the phloem, forming concentration gradients and accumulating in different tissues . This long-distance transport is efficient but cannot be finely regulated . Polar auxin transport between cells involves the diffusion of this molecule across cell walls and membranes .
Future Directions
Research is ongoing to understand the role of IAA in various organisms and its potential applications. For instance, a study has been conducted to understand the global response to Indole-3-Acetic Acid in a newly isolated Pseudomonas sp. strain LY1 . Another study has been conducted to obtain a new group of ionic liquids containing the indole-3-acetate anion .
Biochemical Analysis
Biochemical Properties
Indoleacetic Acid-13C6, like its non-isotopic counterpart, is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteins in the AUX/IAA family, which play a central role in regulating gene expression during auxin signal transduction . The nature of these interactions typically involves the binding of this compound to these proteins, triggering a cascade of biochemical reactions that ultimately influence plant growth and development .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the serotonin pathway in the brain and gut . It also plays a role in the physiological response and gene expression in microorganisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that this compound can be transformed into various intermediates, including dioxindole-3-acetic acid, isatin, isatinic acid, and catechol . These transformations involve various enzymes and are part of the complex metabolic pathways of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, oxidative stress has been observed in Pseudomonas sp. LY1 during IAA degradation, suggesting that the effects of this compound on cellular function may vary over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on IAA suggests that it can have significant effects at different dosages. For instance, a study found that IAA administration (50 mg/kg) for 5 weeks attenuated depression and anxiety-like behaviors in a mouse model of unpredictable chronic mild stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is part of the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Transport and Distribution
It is known that IAA, the non-isotopic counterpart of this compound, is transported throughout the plant via the phloem, forming concentration gradients and accumulating in different tissues .
Subcellular Localization
Studies on AUX/IAA proteins, which interact with IAA, have shown that some of these proteins are localized in the nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indoleacetic Acid-13C6 typically involves the incorporation of carbon-13 isotopes into the indole-3-acetic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors such as carbon-13 labeled tryptophan. The reaction conditions often involve standard organic synthesis techniques, including the use of solvents like ethanol and reaction catalysts .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Indoleacetic Acid-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce compounds such as indole-3-carboxylic acid.
Reduction: Reduction reactions can convert this compound to indole-3-ethanol.
Substitution: Substitution reactions can introduce different functional groups into the indole ring, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include indole-3-carboxylic acid, indole-3-ethanol, and various substituted indole derivatives .
Comparison with Similar Compounds
Indole-3-acetic acid: The non-labeled version of Indoleacetic Acid-13C6, widely studied for its role as a plant hormone.
Indole-3-butyric acid: Another auxin with similar functions but different chemical properties and applications.
Naphthaleneacetic acid: A synthetic auxin used in agriculture for its plant growth-regulating properties.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool for researchers studying the biosynthesis, metabolism, and function of indole-3-acetic acid in various biological systems .
Properties
CAS No. |
100849-36-3 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
181.141 |
IUPAC Name |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
SEOVTRFCIGRIMH-MROVPUMUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Synonyms |
1H-Indole-3-acetic-13C6 Acid; (1H-Indol-3-yl)acetic-13C6 Acid; 3-(Carboxymethyl)-1H-indole-13C6; 3-(Carboxymethyl)indole-13C6; 3-IAA-13C6; 3-Indolylmethylcarboxylic-13C6 Acid; Bioenraiz-13C6; GAP-13C6; Heteroauxin-13C6; IAA-13C6; Noclosan-13C6; Rhizo |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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